N1-cycloheptyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-cycloheptyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H35N3O5S and its molecular weight is 465.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Facile Selective Synthesis of 2-Methyl-5-Amino-1,2,4-Oxadiazolium Bromides discusses the synthesis of oxadiazolium bromides, which are precursors to various heterocyclic compounds, demonstrating the interest in developing new synthetic routes for heterocyclic compounds due to their relevance in medicinal chemistry (M. Il’in et al., 2018).
Synthesis of 3-Hydroxy-6-Oxo[1,2,4]triazin-1-yl Alaninamides presents the creation of new cyclic dipeptidyl ureas, showcasing the synthetic strategies to access multifunctional heterocycles, which are significant in drug discovery (M. Sañudo et al., 2006).
Mechanistic Insights and Applications
The Role of Polyamine Catabolism in Polyamine Analogue-Induced Programmed Cell Death investigates the mechanism of selective cytotoxic activity of polyamine analogs, providing insights into how specific structural features contribute to biological activity and could guide the development of therapeutic agents (H. Ha et al., 1997).
A Novel Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-Nitrophenyl)oxiranes for the Synthesis of Di- and Mono-Oxalamides outlines a synthetic approach that could be relevant for designing complex molecules like the one in your query, emphasizing the utility of rearrangement reactions in organic synthesis (V. Mamedov et al., 2016).
Properties
IUPAC Name |
N'-cycloheptyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-8-12-31-20(26)15-24-22(27)23(28)25-19-9-6-4-5-7-10-19/h13-14,19-20H,4-12,15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLVKYDYXHTDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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